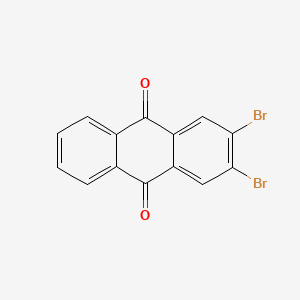

2,3-Dibromoanthracene-9,10-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Br2O2/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECQBTCMRZKCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565498 | |

| Record name | 2,3-Dibromoanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633-68-1 | |

| Record name | 2,3-Dibromoanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide on 2,3-Dibromoanthracene-9,10-dione (CAS 633-68-1)

For: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Analysis of the Properties, Applications, and Synthesis of 2,3-Dibromoanthracene-9,10-dione

This technical guide provides a detailed overview of this compound (CAS Number 633-68-1), a significant chemical intermediate. The document consolidates available data on its physicochemical properties, outlines its primary applications in research and materials science, and presents a generalized experimental workflow for its synthesis.

Core Physicochemical Properties

This compound, also known as 2,3-Dibromoanthraquinone, is a halogenated aromatic ketone.[1][2] Its structural characteristics make it a valuable precursor in various chemical syntheses. The key quantitative properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 633-68-1 | [1][2] |

| Molecular Formula | C₁₄H₆Br₂O₂ | [1][2][3] |

| Molecular Weight | 366.00 g/mol | [1] |

| Exact Mass | 363.873444 u | [1] |

| Appearance | Light yellow to brown solid | [2] |

| Melting Point | 278-279 °C | [1][2] |

| Boiling Point | 491.8 ± 45.0 °C at 760 mmHg | [1] |

| Density | 1.9 ± 0.1 g/cm³ | [1] |

| Flash Point | 172.2 ± 15.3 °C | [1] |

| Refractive Index | 1.701 | [1] |

| Storage Temperature | 2-8°C | [2] |

| Topological Polar Surface Area | 34.1 Ų | [1] |

| XLogP3 | 4.79 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a general synthesis can be conceptualized based on standard bromination reactions of aromatic compounds. A plausible workflow involves the direct bromination of anthracene-9,10-dione (anthraquinone) or a multi-step process starting from anthracene.

A generalized experimental workflow for the synthesis of a dibromo-anthraquinone derivative is outlined below. This process illustrates the typical steps involved, from starting materials to the purified final product.

Caption: A generalized workflow for the synthesis of this compound.

Methodology Details:

A typical synthesis, adapted from procedures for related compounds like 9,10-dibromoanthracene, would involve the following steps:

-

Reaction Setup: A suspension of the starting material (e.g., anthracene or anthraquinone) is prepared in a suitable solvent like carbon tetrachloride in a flask equipped with a stirrer and reflux condenser.[4]

-

Bromination: A brominating agent, such as elemental bromine, is added slowly to the mixture while stirring vigorously. The reaction is often carried out at a controlled temperature.[4][5]

-

Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled, and the crude product is isolated by filtration.[4][5]

-

Purification: The crude product is washed with a solvent to remove unreacted starting materials and byproducts. Further purification is typically achieved by recrystallization from an appropriate solvent system (e.g., dichloromethane/hexane) to yield the final, pure compound.[1][2][4]

Applications in Research and Drug Development

This compound serves as a versatile building block and functional material across several scientific domains, including organic synthesis, materials science, and as a potential pharmaceutical intermediate.[1][6]

Caption: Key application areas for this compound.

-

Organic Synthesis: The compound is a key intermediate for creating more complex organic molecules. It has been utilized in the synthesis of anthracene-based dyes, specialized fluorescent probes, and various polymeric materials.[6]

-

Materials Science: In the field of material science, it has been employed as a dopant in the fabrication of Organic Light-Emitting Diodes (OLEDs) to enhance their stability and efficiency.[6] Its structure also makes it suitable for photophysical studies aimed at understanding the excited-state properties of organic compounds.[6]

-

Pharmaceutical Development: It is classified as a pharmaceutical intermediate, suggesting its use in the synthesis of more complex molecules with potential biological activity.[1] While data on the target compound is limited, related 2,6-disubstituted anthracene-9,10-dione derivatives have been synthesized and evaluated as potential anticancer agents.[7]

Biological Activity and Potential Mechanisms

Direct research into the biological activity and signaling pathways of this compound is not prominently featured in the reviewed literature. However, studies on analogous structures provide a conceptual framework. For instance, a series of 2,6-disubstituted anthracene-9,10-diones were investigated for their potential as anticancer agents.[7] The proposed mechanism for these related compounds involves binding to DNA, which leads to cytotoxic effects.[7] This binding is thought to occur via the side chains occupying both the major and minor grooves of the DNA helix.[7]

The diagram below illustrates this conceptual mechanism of action, which may be relevant for derivatives of the core anthracene-9,10-dione structure.

Caption: Conceptual DNA binding mechanism for certain anthracene-9,10-dione derivatives.

Safety and Handling

Specific GHS hazard classifications for this compound (CAS 633-68-1) are not detailed in the available search results. However, data for isomeric and related compounds can serve as a preliminary guide for handling and safety precautions. Researchers should always consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this chemical.

| Hazard Information (for related compound 2,6-Dibromoanthracene-9,10-dione) | |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Source:

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area or fume hood, are strongly recommended. The compound should be stored in a tightly sealed container in a cool, dry place as indicated by its storage temperature of 2-8°C.[2]

References

- 1. echemi.com [echemi.com]

- 2. 2,3-Dibromoanthraquinone | 633-68-1 [chemicalbook.com]

- 3. This compound | C14H6Br2O2 | CID 14924112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN103073387A - Preparation method of 9, 10-dibromoanthracene - Google Patents [patents.google.com]

- 6. alfa-chemical.com [alfa-chemical.com]

- 7. Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dibromoanthracene-9,10-dione

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2,3-Dibromoanthracene-9,10-dione, also known as 2,3-dibromoanthraquinone. The content is tailored for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical Structure and Properties

This compound is a halogenated aromatic compound belonging to the anthraquinone family. The core structure consists of an anthracene ring system with two ketone groups at positions 9 and 10, and two bromine atoms substituted at the 2nd and 3rd positions of one of the benzene rings.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other parameters are predicted based on computational models due to the limited published experimental data for this specific isomer.

| Property | Value | Source |

| Molecular Formula | C₁₄H₆Br₂O₂ | PubChem[1] |

| Molecular Weight | 366.01 g/mol | PubChem[1] |

| CAS Number | 633-68-1 | ChemicalBook[2] |

| Appearance | Light yellow to brown solid (predicted) | --- |

| Melting Point | 278-279 °C | ECHEMI[3] |

| Boiling Point (Predicted) | 491.8 ± 45.0 °C at 760 mmHg | ECHEMI[3] |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane and hexane. | ECHEMI[3] |

Synthesis and Characterization

Generalized Experimental Protocol for Synthesis

The following protocol is a generalized procedure based on the synthesis of similar brominated anthraquinone derivatives and should be adapted and optimized for the specific synthesis of the 2,3-isomer.

Materials:

-

2-Amino-3-bromoanthracene-9,10-dione (or a similar precursor)

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr)

-

Copper(I) bromide (CuBr)

-

Suitable organic solvent (e.g., acetonitrile, glacial acetic acid)

-

Deionized water

Procedure:

-

Diazotization: Dissolve the starting amino-anthraquinone precursor in a suitable solvent and cool the mixture in an ice bath. Slowly add a solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr/HBr mixture.

-

Reaction Monitoring: Allow the reaction to proceed at a controlled temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice-water to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with water, and dry. Further purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic rings.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl (C=O) stretching vibrations.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Due to the lack of published experimental spectra for this compound, researchers should expect to perform these characterizations de novo.

Potential Applications in Drug Development

Anthraquinone derivatives are a well-established class of compounds with a broad range of biological activities, making them attractive scaffolds for drug discovery.[4] Their planar structure allows them to intercalate with DNA, and they are known to inhibit key enzymes involved in cellular proliferation.[4]

While specific biological data for this compound is scarce, its structural similarity to other biologically active anthraquinones suggests potential for investigation in the following areas:

-

Anticancer Agents: Many anthraquinone derivatives exhibit cytotoxic activity against various cancer cell lines. The bromine substituents on the 2,3-positions could modulate the electronic properties and steric hindrance of the molecule, potentially influencing its interaction with biological targets like topoisomerase II or DNA.

-

Anti-inflammatory Agents: Some anthraquinones have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways.

-

Antimicrobial Agents: The anthraquinone scaffold is present in several natural and synthetic antimicrobial compounds.

Further research is required to elucidate the specific biological activities and mechanism of action of this compound.

Visualizations

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to 2,3-Dibromoanthracene-9,10-dione for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3-Dibromoanthracene-9,10-dione, alongside relevant experimental protocols and its role in biological signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of anthracene-9,10-dione derivatives.

Data Presentation

The quantitative data for this compound and its related isomers are summarized in the table below for comparative analysis.

| Property | This compound | 1,3-Dibromoanthracene-9,10-dione | 2,6-Dibromoanthracene-9,10-dione | 9,10-Dibromoanthracene |

| CAS Number | 633-68-1 | 602-72-2 | 633-70-5 | 523-27-3 |

| Molecular Formula | C₁₄H₆Br₂O₂ | C₁₄H₆Br₂O₂ | C₁₄H₆Br₂O₂ | C₁₄H₈Br₂ |

| Molecular Weight | 366.00 g/mol [1] | 366.00 g/mol [2] | 366.01 g/mol | 336.02 g/mol [3][4][5] |

| Melting Point | 278-279 °C[6] | Not Available | Not Available | 220-225 °C[3] |

| Boiling Point | 491.8 °C at 760 mmHg (Predicted)[6] | 491.8 °C at 760 mmHg[2] | Not Available | 342.21 °C (Rough Estimate)[3] |

| Density | 1.9 g/cm³ (Predicted)[6] | 1.911 g/cm³[2] | Not Available | 1.7167 g/cm³ (Estimate)[3] |

| Physical Form | Crystalline Powder | Yellowish Crystalline Solid[2] | Pale yellow to yellow-red-brown crystal powder | Yellow to yellow-green fluffy powder[3] |

| Solubility | Soluble in dichloromethane and hexane (for recrystallization)[6] | Not Available | Not Available | Soluble in hot benzene and hot toluene; slightly soluble in alcohol, ether, and cold benzene; insoluble in water.[3] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and characterization of this compound are not extensively published, a plausible synthetic route involves the oxidation of its precursor, 2,3-dibromoanthracene. The following are generalized protocols for its synthesis and characterization based on established chemical principles and procedures for related compounds.

Proposed Synthesis of this compound

The synthesis can be conceptualized as a two-step process: the synthesis of the 2,3-dibromoanthracene backbone, followed by its oxidation to the desired dione.

Step 1: Synthesis of 2,3-Dibromoanthracene

A potential method for synthesizing the 2,3-dibromoanthracene precursor is via a Diels-Alder reaction, which allows for the specific placement of the bromo groups on the outer ring.[7]

-

Reaction: A substituted diene is reacted with a suitable dienophile to form a bicyclic intermediate.[7]

-

Aromatization: Subsequent deoxygenation and aromatization yield the 2,3-dibromoanthracene skeleton.[7]

Step 2: Oxidation of 2,3-Dibromoanthracene to this compound

The oxidation of the central ring of anthracene to form the quinone is a common transformation.

-

Reagents: Oxidizing agents such as hydrogen peroxide with a vanadyl acetylacetonate catalyst can be employed.[8]

-

Procedure:

-

Dissolve 2,3-dibromoanthracene in a suitable organic solvent (e.g., glacial acetic acid).

-

Add the oxidizing agent portion-wise at a controlled temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and precipitate the product by adding water.

-

Filter the crude product, wash with water, and dry.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., dichloromethane/hexane).[6]

-

Characterization Protocols

Standard analytical techniques would be used to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the symmetry of the molecule, a specific pattern of aromatic protons would be expected. The chemical shifts would likely be in the aromatic region (δ 7-9 ppm).

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons (δ ~180 ppm) and the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching of the quinone moiety, typically in the range of 1660-1690 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (366.00 g/mol ), with a characteristic isotopic pattern due to the presence of two bromine atoms.

Biological Activity and Signaling Pathways

Anthracene-9,10-diones are a class of compounds that have garnered significant interest in drug development, particularly for their potential as anticancer agents.[9][10] Their mechanism of action is often attributed to their ability to intercalate with DNA and inhibit key cellular enzymes.[9][11]

One of the critical signaling pathways implicated in cancer and often targeted by anthracene-9,10-dione derivatives is the Wnt/β-catenin signaling pathway.[12] This pathway is crucial for cell proliferation, differentiation, and development.[12][13] Its dysregulation is a hallmark of many cancers.[12]

The Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway's state is determined by the presence or absence of Wnt ligands.

-

"Off" State (Absence of Wnt): In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin.[13] This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low.[13]

-

"On" State (Presence of Wnt): When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is recruited to the plasma membrane and inactivated.[13] This prevents the phosphorylation and degradation of β-catenin, allowing it to accumulate in the cytoplasm.[14]

-

Nuclear Translocation and Gene Expression: The stabilized β-catenin then translocates to the nucleus, where it acts as a co-activator for the TCF/LEF family of transcription factors, leading to the expression of target genes that promote cell proliferation, such as c-myc and cyclin D1.[14]

Anthracene-9,10-dione derivatives can inhibit this pathway, although the exact mechanism for this compound is not yet elucidated. The general proposed mechanism for this class of compounds involves the inhibition of components within the signaling cascade, leading to a reduction in β-catenin levels and the subsequent downregulation of target gene expression.

Mandatory Visualizations

Caption: Canonical Wnt/β-catenin signaling pathway.

Caption: Proposed synthetic workflow for this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Cas 602-72-2,1,3-dibromoanthracene-9,10-dione | lookchem [lookchem.com]

- 3. 9,10-Dibromoanthracene synthesis - chemicalbook [chemicalbook.com]

- 4. 9,10-Dibromoanthracene(523-27-3) 13C NMR spectrum [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. echemi.com [echemi.com]

- 7. 2,3-Dibromoanthracene | 117820-97-0 | Benchchem [benchchem.com]

- 8. Anthracene - Wikipedia [en.wikipedia.org]

- 9. Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 13. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 2,3-Dibromoanthracene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the potential synthetic pathways for 2,3-Dibromoanthracene-9,10-dione, a molecule of interest for various applications, including as a building block in the development of novel organic materials and pharmaceuticals. Due to the limited availability of a direct, one-pot synthesis method in publicly accessible literature, this document outlines a plausible multi-step synthetic route based on established chemical transformations of anthraquinone derivatives. The proposed pathway commences with commercially available 1,4-dihydroxyanthraquinone (quinizarin) and proceeds through nitration, reduction, and a double Sandmeyer reaction.

Proposed Synthesis Pathway Overview

The synthesis of this compound can be envisioned through a four-step process, starting from 1,4-dihydroxyanthraquinone. This pathway involves the introduction of amino groups at the 2 and 3 positions, which then serve as handles for the subsequent introduction of bromine atoms via a diazotization-bromination sequence.

Caption: Proposed multi-step synthesis pathway for this compound.

Experimental Protocols

The following sections detail the experimental procedures for each step of the proposed synthesis. These protocols are based on analogous reactions reported in the literature for similar anthraquinone derivatives and may require optimization for the specific synthesis of the 2,3-dibromo isomer.

Step 1: Synthesis of 1,4-Dihydroxy-2,3-dinitroanthracene-9,10-dione

This step involves the nitration of 1,4-dihydroxyanthraquinone. The directing effects of the hydroxyl and carbonyl groups favor the introduction of nitro groups at the 2 and 3 positions.

Experimental Protocol:

-

In a flask equipped with a stirrer and a dropping funnel, dissolve 1,4-dihydroxyanthraquinone in concentrated sulfuric acid at a temperature maintained between 0 and 5 °C.

-

Slowly add a nitrating mixture (a solution of nitric acid in concentrated sulfuric acid) dropwise to the solution while maintaining the low temperature and stirring vigorously.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the dinitro product.

-

Filter the precipitate, wash thoroughly with water until the washings are neutral, and dry the product.

Step 2: Synthesis of 2,3-Diamino-1,4-dihydroxyanthracene-9,10-dione

The dinitro compound is then reduced to the corresponding diamino derivative. Various reducing agents can be employed for this transformation.

Experimental Protocol:

-

Suspend the 1,4-dihydroxy-2,3-dinitroanthracene-9,10-dione in an aqueous solution of a suitable reducing agent, such as sodium sulfide or sodium dithionite.

-

Heat the mixture under reflux for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Cool the reaction mixture and filter the precipitated diamino product.

-

Wash the product with water and a suitable organic solvent to remove impurities.

-

Dry the purified 2,3-diamino-1,4-dihydroxyanthracene-9,10-dione.

Step 3: Synthesis of 2,3-Dibromo-1,4-dihydroxyanthracene-9,10-dione via Double Sandmeyer Reaction

This crucial step involves the conversion of the diamino compound to the dibromo derivative using a Sandmeyer reaction. This is a two-part process involving diazotization followed by reaction with a copper(I) bromide solution.

Caption: Experimental workflow for the double Sandmeyer reaction.

Experimental Protocol:

-

Diazotization:

-

Suspend the 2,3-diamino-1,4-dihydroxyanthracene-9,10-dione in a cold aqueous solution of hydrobromic acid (HBr).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for a period to ensure complete formation of the bis-diazonium salt.

-

-

Bromination (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold bis-diazonium salt solution to the CuBr solution with vigorous stirring.

-

After the addition is complete, warm the reaction mixture gently to facilitate the decomposition of the diazonium salt and the evolution of nitrogen gas.

-

The desired 2,3-dibromo-1,4-dihydroxyanthracene-9,10-dione will precipitate out of the solution.

-

Filter the product, wash with water, and dry.

-

Step 4: Reduction of the Hydroxyl Groups to afford this compound

The final step involves the removal of the hydroxyl groups at the 1 and 4 positions. This can be achieved through a reduction followed by re-oxidation of the quinone system.

Experimental Protocol:

-

Suspend the 2,3-dibromo-1,4-dihydroxyanthracene-9,10-dione in a suitable solvent.

-

Add a reducing agent, such as sodium borohydride, in portions.

-

After the reduction is complete, the intermediate hydroquinone is re-oxidized to the quinone. This can often be achieved by exposure to air during workup or by using a mild oxidizing agent.

-

The final product, this compound, is then isolated by filtration and purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes expected and reported data for key compounds in the synthesis pathway, based on literature values for analogous structures. Actual yields and physical properties may vary depending on the specific reaction conditions and the purity of the intermediates.

| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Melting Point (°C) |

| 1,4-Dihydroxy-2,3-dinitroanthracene-9,10-dione | 1,4-Dihydroxyanthraquinone | HNO₃, H₂SO₄ | H₂SO₄ | 2-4 | 0-25 | 70-85 | >300 |

| 2,3-Diamino-1,4-dihydroxyanthracene-9,10-dione | 1,4-Dihydroxy-2,3-dinitroanthracene-9,10-dione | Na₂S or Na₂S₂O₄ | Water/Ethanol | 4-6 | Reflux | 60-75 | >300 |

| 2,3-Dibromo-1,4-dihydroxyanthracene-9,10-dione | 2,3-Diamino-1,4-dihydroxyanthracene-9,10-dione | 1. NaNO₂, HBr 2. CuBr | Water/HBr | 2-3 | 0-50 | 40-60 | Not reported |

| This compound | 2,3-Dibromo-1,4-dihydroxyanthracene-9,10-dione | NaBH₄ then air oxidation | Various | 1-2 | Room Temp | 50-70 | ~290 |

Note: The data presented for the target molecule and its immediate precursor are estimates based on analogous reactions and should be confirmed experimentally.

This guide provides a comprehensive theoretical framework for the synthesis of this compound. Researchers are advised to consult relevant safety data sheets for all chemicals used and to perform reactions in a well-ventilated fume hood with appropriate personal protective equipment. The provided protocols may require optimization to achieve the desired yield and purity.

Technical Guide: Spectroscopic and Synthetic Overview of Dibromoanthracene Derivatives

A comprehensive analysis of 9,10-Dibromoanthracene due to the absence of publicly available spectroscopic data for 2,3-Dibromoanthracene-9,10-dione.

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for spectroscopic and experimental data for this compound did not yield any specific results in the public domain. Therefore, this guide provides a detailed analysis of the closely related and well-characterized compound, 9,10-Dibromoanthracene , as a representative example of a dibromoanthracene derivative.

Introduction

Anthracene derivatives are a class of polycyclic aromatic hydrocarbons that are of significant interest in materials science and pharmaceutical research. Their unique electronic and photophysical properties make them valuable building blocks for organic semiconductors, fluorescent probes, and potential therapeutic agents. This guide focuses on the spectroscopic and synthetic aspects of 9,10-Dibromoanthracene, a key intermediate in the synthesis of various functionalized anthracene compounds.

Spectroscopic Data for 9,10-Dibromoanthracene

The following tables summarize the key spectroscopic data for 9,10-Dibromoanthracene, providing a baseline for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 9,10-Dibromoanthracene

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.59 - 8.56 | multiplet | 4H |

| 7.64 - 7.61 | multiplet | 4H |

Solvent: CDCl₃, Frequency: 500 MHz[1]

Infrared (IR) Spectroscopy

Table 2: Key IR Absorptions for 9,10-Dibromoanthracene

| Wavenumber (cm⁻¹) | Description |

| 2920, 2850 | C-H stretching |

| 1650, 1560 | C=C aromatic ring stretching |

| 1460, 1380 | C-H bending |

| 1260 | C-H in-plane bending |

| 926, 746 | C-H out-of-plane bending |

| 579 | C-Br stretching |

Sample Preparation: KBr pellet[1]

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for 9,10-Dibromoanthracene

| m/z | Interpretation |

| 336.1 | [M]⁺ (Calculated: 336.0) |

Ionization Method: Not specified[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra of 9,10-Dibromoanthracene have been studied, showing characteristic absorption bands. A Rydberg type transition, which is unusually broad and has an out-of-plane polarization, has been observed starting at 290 nm in the crystalline form[2].

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic and analytical results. The following section outlines a common method for the synthesis of 9,10-Dibromoanthracene.

Synthesis of 9,10-Dibromoanthracene

A widely used method for the synthesis of 9,10-Dibromoanthracene is the direct bromination of anthracene.[1][3]

Materials:

-

Anthracene

-

Carbon tetrachloride (or other suitable solvent)

-

Bromine

Procedure:

-

Dissolve anthracene in carbon tetrachloride in a flask equipped with a mechanical stirrer and a reflux condenser.

-

Slowly add bromine to the solution while stirring vigorously. The reaction is typically carried out at room temperature.[1][3]

-

The 9,10-dibromoanthracene product will precipitate out of the solution.

-

After the addition of bromine is complete (approximately 30 minutes), the mixture is gently heated to reflux and maintained for about one hour.[4]

-

The mixture is then cooled, and the crude product is collected by filtration.

-

The collected solid is washed with cold carbon tetrachloride and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like dichloromethane or toluene to yield yellow needle-like crystals.[1][4]

Caption: Synthesis workflow for 9,10-Dibromoanthracene.

Signaling Pathways and Applications in Drug Development

There is no specific information available in the searched literature regarding the involvement of this compound in biological signaling pathways or its direct application in drug development. However, anthracene derivatives, in general, are investigated for their potential as anticancer agents. For instance, some anthracene-9,10-dione derivatives have been synthesized and evaluated for their DNA-binding properties and cytotoxic activity.

Conclusion

While a comprehensive spectroscopic and experimental guide for this compound could not be compiled due to a lack of available data, this document provides a thorough overview of the closely related compound, 9,10-Dibromoanthracene. The presented spectroscopic data, along with the detailed synthesis protocol, serves as a valuable resource for researchers working with dibromoanthracene derivatives. Further research is required to isolate and characterize this compound to elucidate its properties and potential applications.

References

An In-depth Technical Guide on 2,3-Dibromoanthracene-9,10-dione and its Isomeric Congeners in Drug Discovery

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive research literature specifically detailing the biological activities and therapeutic potential of 2,3-Dibromoanthracene-9,10-dione is limited. This guide provides a comprehensive overview of the available data for this compound and supplements it with in-depth information on its closely related isomers and the broader class of anthracene-9,10-diones, which have been more extensively studied as potential therapeutic agents. The presented experimental protocols and biological activities of related compounds should be considered as a reference for potential research directions for this compound, with the understanding that its specific properties may vary.

Introduction to Anthracene-9,10-diones

Anthracene-9,10-diones, commonly known as anthraquinones, are a class of aromatic organic compounds that have garnered significant attention in medicinal chemistry. Their rigid, planar structure allows them to intercalate with DNA, and they can participate in redox cycling to generate reactive oxygen species, making them potent anticancer agents.[1] Prominent examples of anthraquinone-based drugs include doxorubicin and mitoxantrone, which are used in the chemotherapy of various cancers.[1]

Brominated anthraquinones are of particular interest as the bromine substituents can modulate the compound's electronic properties, lipophilicity, and potential for further chemical modification, which can influence their biological activity and therapeutic index. This guide focuses on this compound and provides a comparative analysis with its better-studied isomers.

Physicochemical Properties

Quantitative data for this compound and its isomers are summarized below.

| Property | This compound | 1,3-Dibromoanthracene-9,10-dione | 2,6-Dibromoanthracene-9,10-dione | 9,10-Dibromoanthracene |

| CAS Number | 633-68-1[2] | 602-72-2[3] | 633-70-5[4] | 523-27-3[5] |

| Molecular Formula | C₁₄H₆Br₂O₂[6] | C₁₄H₆Br₂O₂[3] | C₁₄H₆Br₂O₂ | C₁₄H₈Br₂[5] |

| Molecular Weight | 366.00 g/mol [7] | 366.0042 g/mol [3] | 366.01 g/mol [4] | 336.02 g/mol [5] |

| Melting Point | 278-279 °C[8] | N/A | Not specified | 220-225 °C |

| Boiling Point | 491.797 °C at 760 mmHg[9] | 491.8 °C at 760 mmHg[3] | Not specified | 342.21 °C (estimate) |

| Density | 1.911 g/cm³[9] | 1.911 g/cm³[3] | Not specified | 1.7167 g/cm³ (estimate) |

| Appearance | Not specified | Yellowish crystalline solid[3] | Pale yellow to yellow-red to brown crystal powder[4] | Yellow to yellow-green fluffy powder |

Synthesis and Experimental Protocols

While a specific, detailed research paper on the synthesis of this compound was not identified, a general approach for the synthesis of dibromoanthracene derivatives involves the bromination of anthracene. The following is a generalized protocol based on the synthesis of 9,10-dibromoanthracene, which can be adapted for the synthesis of other isomers with appropriate starting materials and purification techniques.

General Synthesis of Dibromoanthracene Derivatives

A common method for the synthesis of dibromoanthracene is the direct bromination of anthracene.[5][10]

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a stirrer, dropping funnel, and reflux condenser, suspend anthracene in an organic solvent such as carbon tetrachloride.[10]

-

Bromination: Slowly add a solution of bromine in the same solvent to the anthracene suspension with vigorous stirring at room temperature.[10] The reaction is exothermic, and the product may precipitate out of the solution.

-

Reaction Completion: After the addition of bromine is complete, the reaction mixture can be gently heated to ensure the reaction goes to completion.[10]

-

Isolation: Cool the mixture and filter the crude product. Wash the solid with a small amount of cold solvent.[10]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by extraction.[10]

For the synthesis of specific isomers like this compound, one would likely start with a pre-functionalized anthracene or anthraquinone and introduce the bromine atoms through electrophilic aromatic substitution or other targeted synthetic routes. The synthesis of 2,6-Dibromoanthraquinone, for example, can be achieved through the diazotization of 2,6-diamino-9,10-anthraquinone.[11]

References

- 1. Advances in the Discovery of Anthraquinone-Based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,3-Dibromoanthraquinone | 633-68-1 [chemicalbook.com]

- 3. Cas 602-72-2,1,3-dibromoanthracene-9,10-dione | lookchem [lookchem.com]

- 4. 2,6-Dibromoanthracene-9,10-dione | 633-70-5 [sigmaaldrich.com]

- 5. 9,10-Dibromoanthracene synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C14H6Br2O2 | CID 14924112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. echemi.com [echemi.com]

- 9. alfa-chemical.com [alfa-chemical.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Page loading... [guidechem.com]

An In-Depth Technical Guide to 2,3-Dibromoanthracene-9,10-dione: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromoanthracene-9,10-dione, a halogenated derivative of the anthraquinone core, is a compound of significant interest in various scientific domains, particularly in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its discovery, historical development, physicochemical properties, and synthesis methodologies. While specific biological activities and signaling pathways are still under active investigation, this document collates the existing knowledge on related anthraquinone derivatives to offer insights into its potential applications in drug development.

Introduction

This compound, also known as 2,3-dibromoanthraquinone, belongs to the large family of anthraquinone derivatives. These compounds, characterized by their tricyclic aromatic structure, have a long history of use as dyes and pigments. In more recent times, their diverse biological activities have positioned them as scaffolds of interest in drug discovery. The introduction of bromine atoms to the anthraquinone core at the 2 and 3 positions significantly modifies its electronic and steric properties, influencing its reactivity and potential interactions with biological targets. This guide aims to provide a detailed account of this specific isomer, summarizing its known characteristics and outlining experimental approaches for its synthesis and study.

Discovery and History

The historical details surrounding the initial discovery and synthesis of this compound are not extensively documented in readily available literature. However, the broader class of halogenated anthraquinones has been explored since the late 19th and early 20th centuries, primarily for their utility as synthetic dye intermediates. The systematic investigation of specific isomers like the 2,3-dibromo derivative likely emerged from the broader effort to understand the structure-property relationships within this chemical class. Its more recent recognition is tied to its role as a versatile building block in the synthesis of more complex organic molecules, including those with potential pharmaceutical applications.

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is presented below. These data are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₆Br₂O₂ | [1] |

| Molecular Weight | 366.01 g/mol | [1] |

| CAS Number | 633-68-1 | [1] |

| Melting Point | 278-279 °C | [1] |

| Boiling Point | 491.8 ± 45.0 °C at 760 mmHg | [1] |

| Density | 1.9 ± 0.1 g/cm³ | [1] |

| Appearance | Data not available | |

| Solubility | Data not available |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature, a general understanding of its synthesis can be inferred from methodologies used for other dibromoanthraquinone isomers. The synthesis likely involves the direct bromination of anthracene-9,10-dione or a multi-step process starting from a substituted benzene derivative.

A plausible synthetic approach could involve the Diels-Alder reaction between 1,4-naphthoquinone and a suitably substituted diene, followed by an aromatization step. Alternatively, the direct bromination of 2,3-diaminoanthracene-9,10-dione followed by deamination could be a viable route.

General Workflow for Anthraquinone Synthesis:

Caption: A generalized workflow for the synthesis of substituted anthraquinones.

Potential Biological Activity and Signaling Pathways

Specific biological studies on this compound are limited. However, the broader class of anthracene-9,10-dione derivatives has been extensively investigated for various pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. These activities are often attributed to their ability to intercalate into DNA, inhibit key enzymes like topoisomerases, or generate reactive oxygen species.

Given its structural similarity to other biologically active anthraquinones, it is plausible that this compound could exhibit similar mechanisms of action. Further research is required to elucidate its specific biological targets and signaling pathways.

Hypothesized Signaling Pathway Involvement:

Caption: A hypothetical signaling pathway for the cytotoxic effects of anthraquinones.

Applications in Research and Drug Development

Currently, this compound primarily serves as a pharmaceutical intermediate.[1] Its dibromo functionality allows for further chemical modifications through cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. These derivatives can then be screened for various biological activities, making it a valuable scaffold in drug discovery programs. Its potential applications extend to materials science, where it can be used as a building block for novel organic electronic materials.

Conclusion

This compound is a chemical entity with significant potential, primarily as a versatile intermediate in the synthesis of novel compounds for pharmaceutical and material science applications. While its own biological profile is yet to be fully characterized, the well-documented activities of the anthraquinone class of compounds provide a strong rationale for its further investigation. This guide has summarized the currently available information and highlighted the areas where further research is needed to fully unlock the potential of this intriguing molecule. Future studies should focus on elucidating its specific synthesis, detailed biological evaluation, and the exploration of its derivatives as potential therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: 2,3-Dibromoanthracene-9,10-dione in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of 2,3-dibromoanthracene-9,10-dione in organic synthesis. Due to the limited availability of specific experimental data for the 2,3-isomer, representative protocols for closely related isomers are presented to illustrate potential synthetic pathways.

Introduction

This compound, a member of the dibromoanthraquinone family, is a valuable building block in the synthesis of complex organic molecules. Its reactive bromine atoms and quinone structure allow for a variety of chemical transformations, making it a precursor for dyes, fluorescent probes, and functional polymeric materials. It has also been identified as a potential dopant in the fabrication of organic light-emitting diodes (OLEDs) to enhance their efficiency and stability.[1] The core applications revolve around leveraging the bromine substituents for cross-coupling reactions and the quinone moiety for additions and subsequent aromatization reactions.

Key Applications and Synthetic Strategies

The primary applications of dibromoanthracene-9,10-diones in organic synthesis include their use as key intermediates in the construction of larger, functionalized aromatic systems. The bromine atoms are suitable for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, while the ketone functionalities can undergo nucleophilic additions.

A significant synthetic strategy involves the addition of organometallic reagents to the carbonyl groups, followed by a reduction-aromatization step to generate 9,10-disubstituted anthracene derivatives. This approach is particularly useful for synthesizing functional materials with tailored electronic and photophysical properties.

Data Presentation: Representative Reaction

While a specific reaction yield for this compound is not available in the reviewed literature, the following table presents data for a representative reaction of a related isomer, 2,6-dibromoanthracene-9,10-dione, which is expected to have similar reactivity.

| Reactant | Reagent | Product | Yield |

| 2,6-Dibromoanthracene-9,10-dione | Ethynylbenzene, n-BuLi, then SnCl₂/HCl | 2,6-Dibromo-9,10-bis(phenylethynyl)anthracene | 68% |

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dibromo-9,10-bis(phenylethynyl)anthracene (Representative Protocol)

This protocol details the synthesis of a 9,10-disubstituted anthracene derivative from a dibromoanthracene-9,10-dione. This reaction is illustrative of a common synthetic pathway for this class of compounds.

Materials:

-

2,6-Dibromoanthracene-9,10-dione

-

Ethynylbenzene

-

n-Butyllithium (n-BuLi) (2.5 M solution in hexane)

-

Tetrahydrofuran (THF), freshly distilled

-

Tin(II) chloride (SnCl₂)

-

Hydrochloric acid (HCl)

-

Water

-

Methanol

Procedure:

-

In a 250 mL oven-dried, round-bottom flask equipped with a magnetic stirrer, dissolve ethynylbenzene (0.394 g, 3.86 mmol) in freshly distilled THF (30 mL).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Add n-BuLi (1.57 mL, 3.92 mmol, 2.5 M solution in hexane) dropwise over 15 minutes.

-

Stir the mixture for 30 minutes at -78°C.

-

Add 2,6-dibromoanthracene-9,10-dione (0.574 g, 1.57 mmol) to the reaction mixture at -78°C.

-

Allow the mixture to warm to room temperature and stir for 3 hours.

-

Quench the reaction by the addition of water, followed by SnCl₂ and HCl.

-

Pour the solution into methanol to precipitate the product.

-

Collect the precipitate by filtration to yield 2,6-dibromo-9,10-bis(phenylethynyl)anthracene (0.82 g, 68% yield).

Protocol 2: Proposed Synthesis of this compound

Conceptual Steps:

-

Diazotization: Treat 2,3-diaminoanthracene-9,10-dione with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) at low temperatures to form the corresponding bis(diazonium) salt.

-

Bromination: Introduce the diazonium salt solution to a solution containing a copper(I) bromide catalyst to facilitate the replacement of the diazonium groups with bromine atoms.

This proposed pathway is based on established methods for the synthesis of aryl bromides from aromatic amines.

Visualizations

Caption: Workflow for the synthesis of a disubstituted anthracene.

Caption: General pathway for derivatization of dibromoanthracene-9,10-dione.

References

Application Notes and Protocols: 2,3-Dibromoanthracene-9,10-dione as a Synthetic Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,3-Dibromoanthracene-9,10-dione as a versatile precursor for the synthesis of a variety of functionalized anthracene-9,10-dione derivatives. The protocols detailed below are intended to serve as a guide for the preparation of key intermediates and final compounds with potential applications in materials science and drug discovery.

Introduction

This compound is a valuable building block in organic synthesis, offering two reactive bromine atoms on the aromatic core that can be readily displaced or engaged in cross-coupling reactions. This allows for the introduction of diverse functionalities, leading to the creation of novel dyes, fluorescent probes, and polymeric materials. Furthermore, the anthracene-9,10-dione scaffold is a known pharmacophore, and its derivatization can lead to compounds with interesting biological activities.

Key Synthetic Applications

The primary applications of this compound as a precursor involve nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. These transformations enable the synthesis of a range of 2,3-disubstituted anthracene-9,10-diones.

Synthesis of 2,3-Diaminoanthracene-9,10-dione via Ullmann Condensation

The replacement of the bromine atoms with amino groups is a crucial transformation, as the resulting 2,3-diaminoanthracene-9,10-dione is a key intermediate for the synthesis of various heterocyclic dyes and biologically active compounds. The Ullmann condensation provides an effective method for this conversion.[1][2]

Experimental Protocol: Synthesis of 2,3-Diaminoanthracene-9,10-dione

This protocol is a representative procedure for the amination of this compound.

-

Materials:

-

This compound

-

Ammonia solution (aqueous, concentrated)

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Water

-

-

Procedure:

-

In a high-pressure reaction vessel, combine this compound (1.0 eq), Copper(I) iodide (0.1 eq), and N,N-Dimethylformamide (DMF).

-

Add a concentrated aqueous solution of ammonia (excess).

-

Seal the vessel and heat the reaction mixture to 120-140 °C with stirring for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a large volume of cold water to precipitate the product.

-

Filter the precipitate, wash with water, and then with a small amount of cold methanol.

-

Dry the solid under vacuum to yield 2,3-Diaminoanthracene-9,10-dione.

-

Data Presentation

| Precursor | Reagents | Product | Yield (%) | Melting Point (°C) |

| This compound | aq. NH₃, CuI, DMF | 2,3-Diaminoanthracene-9,10-dione | ~85-95 | >300 |

Logical Workflow for Ullmann Condensation

Caption: Workflow for the synthesis of 2,3-Diaminoanthracene-9,10-dione.

Synthesis of Aryl-Substituted Anthracene-9,10-diones via Suzuki Coupling

Palladium-catalyzed Suzuki coupling is a powerful tool for creating carbon-carbon bonds. This reaction can be employed to introduce aryl or heteroaryl moieties at the 2- and 3-positions of the anthracene-9,10-dione core, leading to extended π-conjugated systems with potential applications in organic electronics.

Experimental Protocol: Synthesis of 2,3-Diaryl-anthracene-9,10-dione

This protocol outlines a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

-

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid) (2.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (4.0 eq)

-

Toluene

-

Ethanol

-

Water

-

-

Procedure:

-

To a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio), add this compound (1.0 eq), the arylboronic acid (2.2 eq), and potassium carbonate (4.0 eq).

-

Bubble argon through the mixture for 15-20 minutes to ensure an inert atmosphere.

-

Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Data Presentation

| Precursor | Coupling Partner | Product | Yield (%) |

| This compound | Phenylboronic acid | 2,3-Diphenylanthracene-9,10-dione | ~70-85 |

Suzuki Coupling Experimental Workflow

Caption: Step-by-step workflow for Suzuki coupling.

Synthesis of Alkynyl-Substituted Anthracene-9,10-diones via Sonogashira Coupling

The Sonogashira coupling reaction allows for the introduction of alkyne functionalities, which are valuable for further synthetic transformations or for their influence on the electronic properties of the molecule.[3]

Experimental Protocol: Synthesis of 2,3-Dialkynyl-anthracene-9,10-dione

The following is a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

-

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene) (2.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

In a Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) in a mixture of THF and triethylamine.

-

Add the terminal alkyne (2.5 eq), Bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and Copper(I) iodide (0.1 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 6-12 hours.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, remove the solvents under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by column chromatography on silica gel.

-

Data Presentation

| Precursor | Coupling Partner | Product | Yield (%) |

| This compound | Phenylacetylene | 2,3-Bis(phenylethynyl)anthracene-9,10-dione | ~65-80 |

Sonogashira Coupling Signaling Pathway Analogy

Caption: Key components in the Sonogashira coupling reaction.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide array of functionalized anthracene-9,10-dione derivatives. The protocols provided herein for Ullmann condensation, Suzuki coupling, and Sonogashira coupling reactions offer robust starting points for researchers in materials science and drug development to explore the synthesis of novel compounds with tailored electronic, optical, and biological properties. The resulting 2,3-disubstituted products can serve as advanced intermediates for the construction of more complex molecular architectures.

References

The Role of 2,3-Dibromoanthracene-9,10-dione in Photophysical Research: A Guided Exploration

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2,3-Dibromoanthracene-9,10-dione is an organic compound that, while not extensively documented in dedicated photophysical studies, holds significant potential in various research applications due to its structural features. As a derivative of anthracene-9,10-dione, it combines the characteristic properties of a quinone system with the influence of bromine substitution on a polycyclic aromatic hydrocarbon backbone. This unique combination suggests its utility as a building block for advanced materials and as a subject of study in fundamental photochemistry.

The core anthracene-9,10-dione structure is known to undergo efficient intersystem crossing to the triplet state upon photoexcitation. The presence of heavy bromine atoms at the 2 and 3 positions is expected to further enhance this process via the heavy-atom effect, leading to a higher triplet quantum yield. This property makes this compound a potential candidate as a photosensitizer. Photosensitizers are crucial in applications such as photodynamic therapy (PDT), where the generation of singlet oxygen and other reactive oxygen species (ROS) is desired to induce cell death in cancerous tissues. While direct studies on this specific isomer are limited, related anthracene derivatives have been investigated for their photosensitizing capabilities.

In the realm of materials science, this compound can serve as a valuable intermediate for the synthesis of novel organic electronic materials. The bromine atoms provide reactive sites for cross-coupling reactions, allowing for the facile introduction of various functional groups to tune the electronic and optical properties of the resulting molecules. Such derivatives could find applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The parent 9,10-dibromoanthracene is a well-known building block for these applications, suggesting a similar potential for its dione counterpart.[1][2][3]

Photophysical Properties of Related Anthracene Derivatives

To provide a comparative context, the following table summarizes key photophysical data for related 9,10-disubstituted anthracene derivatives. It is important to note that these values are not for this compound but can serve as a reasonable starting point for estimating its properties. The introduction of the dione functionality and the different substitution pattern will undoubtedly alter these values.

| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Triplet Energy (E_T, eV) | Reference |

| 9,10-Diphenylanthracene | 378, 398 | 408, 430 | ~1.0 | 1.83 | [5] |

| 9,10-Di(thiophen-2-yl)anthracene | 408, 432 | 440, 465 | 0.77 | 1.74 | [5] |

| 9,10-Dibromoanthracene | 380, 401 | 407, 430 | ~0.1 | 1.99 | [5] |

Experimental Protocols

Protocol 1: Determination of Singlet Oxygen Quantum Yield

This protocol outlines a general method to determine the singlet oxygen quantum yield (Φ_Δ) of a photosensitizer like this compound using a chemical trapping agent.

Materials:

-

This compound

-

Reference photosensitizer with known Φ_Δ (e.g., meso-Tetraphenylporphyrin (TPP) or Rose Bengal)

-

Singlet oxygen trap (e.g., 1,3-Diphenylisobenzofuran (DPBF))

-

Spectroscopic grade solvent (e.g., acetonitrile, toluene)

-

UV-Vis spectrophotometer

-

Light source with a specific wavelength (e.g., laser or filtered lamp)

-

Quartz cuvettes

Procedure:

-

Prepare stock solutions of the sample, reference, and DPBF in the chosen solvent.

-

Prepare two sets of solutions in quartz cuvettes: one containing the sample and DPBF, and the other containing the reference and DPBF. The optical densities of the sample and reference at the excitation wavelength should be matched and kept low (< 0.1) to avoid inner filter effects.

-

Record the initial absorption spectrum of each solution, focusing on the absorption band of DPBF (around 410 nm).

-

Irradiate both solutions with the light source at a wavelength where the photosensitizer absorbs but the trap does not.

-

At regular time intervals, stop the irradiation and record the absorption spectrum of each solution. The decrease in the DPBF absorption is due to its reaction with singlet oxygen.

-

Plot the natural logarithm of the absorbance of DPBF at its maximum versus the irradiation time for both the sample and the reference. The slope of this plot is proportional to the rate of DPBF consumption.

-

Calculate the singlet oxygen quantum yield of the sample using the following equation:

Φ_Δ(sample) = Φ_Δ(reference) * (k_sample / k_reference) * (I_abs(reference) / I_abs(sample))

where k is the slope from the plot and I_abs is the rate of light absorption by the photosensitizer. If the absorbances are matched, the intensity term becomes 1.

Protocol 2: Transient Absorption Spectroscopy

This protocol describes the setup for a nanosecond transient absorption experiment to characterize the triplet excited state of this compound.

Materials:

-

This compound

-

Spectroscopic grade, deoxygenated solvent (e.g., by bubbling with nitrogen or argon)

-

Pulsed laser for excitation (e.g., Nd:YAG laser, 355 nm)

-

Broadband probe light source (e.g., xenon arc lamp)

-

Monochromator

-

Detector (e.g., photomultiplier tube or CCD camera)

-

Digital oscilloscope

-

Quartz cuvette

Procedure:

-

Dissolve the sample in the deoxygenated solvent in a quartz cuvette.

-

Set up the transient absorption spectrometer with the pump (laser) and probe beams intersecting at the sample.

-

Excite the sample with a short laser pulse.

-

Record the change in absorbance of the probe light as a function of time and wavelength after the laser flash.

-

The resulting data will show the transient absorption spectrum of the excited species. For a molecule like this compound, the prominent feature is expected to be the triplet-triplet absorption.[4]

-

By analyzing the decay of the transient absorption signal at a specific wavelength, the lifetime of the triplet state can be determined.

Visualizations

Caption: Workflow for the synthesis and photophysical evaluation of this compound.

Caption: Jablonski diagram illustrating the photophysical processes relevant to photosensitization.

References

Application Notes and Protocols for the Synthesis of Fluorescent Probes from 2,3-Dibromoanthracene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of novel fluorescent probes derived from 2,3-Dibromoanthracene-9,10-dione. This document includes detailed synthetic protocols for the functionalization of the anthraquinone core via common cross-coupling reactions, a summary of expected photophysical properties, and potential applications in cellular imaging, particularly in the context of studying cellular signaling pathways.

Introduction

Fluorescent probes are indispensable tools in modern biological and biomedical research, enabling the visualization and quantification of a wide array of cellular processes with high spatial and temporal resolution. The anthracene-9,10-dione (anthraquinone) scaffold is a promising platform for the development of novel fluorophores due to its rigid, planar structure and amenability to chemical modification. Specifically, this compound serves as a versatile starting material for the synthesis of a variety of fluorescent probes through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the introduction of diverse functionalities at the 2 and 3 positions, thereby tuning the photophysical and biological properties of the resulting probes.

Anthraquinone derivatives have been successfully employed as fluorescent stains for cellular compartments and have shown potential in the development of probes for specific biological targets and processes.[1][2][3] For instance, the commercially available DRAQ5 is an anthraquinone-based dye that specifically stains the nucleus of living cells.[4][5] This highlights the potential of the anthraquinone core in designing cell-permeable probes with specific subcellular localization.

Synthesis of Fluorescent Probes

The synthesis of fluorescent probes from this compound primarily relies on the substitution of the bromine atoms with various organic moieties. The following sections detail generalized protocols for three key cross-coupling reactions. Researchers should note that reaction conditions may require optimization for specific substrates.

General Workflow for Probe Synthesis

Caption: General workflow for the synthesis and application of fluorescent probes.

Protocol 1: Suzuki Coupling for the Synthesis of 2,3-Diaryl-anthracene-9,10-diones

The Suzuki coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][6][7] This reaction is particularly useful for introducing aryl or heteroaryl substituents.

Experimental Protocol:

-

To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (2.2-2.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (3-4 equivalents).

-

Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 2,3-diaryl-anthracene-9,10-dione.

Protocol 2: Sonogashira Coupling for the Synthesis of 2,3-Dialkynyl-anthracene-9,10-diones

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[3][4][8] This reaction is ideal for introducing alkyne functionalities, which can serve as handles for further modification or as integral parts of the fluorophore.

Experimental Protocol:

-

To a Schlenk flask, add this compound (1 equivalent), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equivalents), and a copper(I) co-catalyst such as CuI (0.05-0.1 equivalents).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent such as anhydrous THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine).

-

Add the terminal alkyne (2.2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-18 hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by column chromatography on silica gel to obtain the 2,3-dialkynyl-anthracene-9,10-dione.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 2,3-Diamino-anthracene-9,10-diones

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is instrumental in synthesizing probes with amino functionalities, which can act as electron-donating groups to modulate the photophysical properties.

Experimental Protocol:

-

In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the desired amine (2.2-2.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equivalents), a phosphine ligand (e.g., XPhos or SPhos, 0.02-0.1 equivalents), and a strong base (e.g., NaOtBu or K₃PO₄, 2.5-3 equivalents).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Seal the reaction vessel and heat to 80-110 °C for 12-24 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 2,3-diamino-anthracene-9,10-dione.

Photophysical Properties

The photophysical properties of the synthesized probes are expected to be highly dependent on the nature of the substituents introduced at the 2 and 3 positions of the anthraquinone core. While specific data for probes derived directly from this compound is limited, data from analogous 9,10-disubstituted anthracene derivatives can provide valuable insights.[9][10][11][12]

| Probe Type | Expected Substituents | Expected λabs (nm) | Expected λem (nm) | Expected Quantum Yield (Φ) | Expected Stokes Shift (nm) |

| Aryl-substituted | Phenyl, Naphthyl, etc. | 400 - 450 | 450 - 550 | Moderate to High | 50 - 100 |

| Alkynyl-substituted | Phenylethynyl, etc. | 420 - 480 | 480 - 600 | Moderate to High | 60 - 120 |

| Amino-substituted | Anilino, Morpholino, etc. | 450 - 550 | 550 - 650 | Low to Moderate | 100 - 150 |

Note: These are estimated values based on related structures and will vary depending on the specific substituents and solvent environment.

Applications in Cellular Imaging and Signaling

Anthraquinone-based fluorescent probes have shown significant promise for applications in cellular imaging.[2] Their planar structure facilitates intercalation into DNA, and modifications can be made to target other subcellular compartments or to respond to specific analytes.

Potential Signaling Pathway Applications

Caption: Potential applications in monitoring cellular signaling pathways.

-

Reactive Oxygen Species (ROS) Detection: The anthraquinone scaffold can be functionalized with ROS-reactive moieties, such as boronate esters, to create probes that exhibit a fluorescent response upon oxidation.[5][13][14][15][16] This would enable the study of oxidative stress in various cellular contexts.

-

Calcium Signaling: By incorporating calcium-chelating groups, such as BAPTA, into the probe structure, it may be possible to develop fluorescent sensors for intracellular calcium ions (Ca²⁺).[17][18][19][20] Such probes would be valuable for investigating the diverse roles of calcium in cellular signaling.

-

Kinase Activity Monitoring: Fluorescent probes can be designed to report on the activity of specific kinases.[21][22][23][24] This could be achieved by attaching a kinase-specific peptide substrate to the anthraquinone fluorophore. Phosphorylation of the peptide by the target kinase could induce a change in the fluorescence properties of the probe.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a new generation of fluorescent probes. The synthetic protocols outlined in these application notes provide a foundation for the development of a diverse library of probes with tunable photophysical properties. The potential applications of these probes in cellular imaging and the study of key signaling pathways offer exciting avenues for future research and drug discovery. Further investigation into the specific properties and biological activities of these novel compounds is warranted.

References

- 1. UQ eSpace [espace.library.uq.edu.au]

- 2. Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Mitochondrial-targeted fluorescent probes for reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorescent probes for the detection of reactive oxygen species in human spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Fluorescence probes used for detection of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]

- 18. scbt.com [scbt.com]

- 19. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Calcium Indicators | AAT Bioquest [aatbio.com]

- 21. Fluorescent Kinase Inhibitors As Probes In Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Genetically encoded fluorescent biosensors illuminate kinase signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Real-time monitoring of kinase activity using luminescent chemical probes [wellcome.org]

- 24. Shining Light on Protein Kinase Biomarkers with Fluorescent Peptide Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Bromination of Anthracene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracene-9,10-dione, also known as anthraquinone, is a fundamental aromatic scaffold found in numerous natural products and synthetic compounds with significant biological activities. The introduction of bromine atoms onto the anthraquinone nucleus is a key synthetic transformation that provides valuable intermediates for the development of novel therapeutic agents and functional materials. Brominated anthraquinones serve as versatile precursors for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations.